molecular formula C30H58O4S B170369 Dilauryl thiodipropionate CAS No. 115628-90-5

Dilauryl thiodipropionate

Cat. No. B170369
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Description

Dilauryl thiodipropionate (DLTDP) is an antioxidant that exists as white crystalline flakes with a sweetish ester-like odor . It is a part synthetic, part plant-derived ester blend made from the fatty alcohol lauryl alcohol and the antioxidant thiodipropionic acid . It has antioxidant benefits on skin and may play a role in fading the appearance of discolorations . It is used in fats and oils to prevent rancidity and in food when the total antioxidant content is not over 0.02% of the fat or oil content .


Synthesis Analysis

The synthesis of Dilauryl thiodipropionate involves the esterification of thiodipropionic acid with a food-grade lauryl alcohol . The exact method of synthesis is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Dilauryl thiodipropionate is C30H58O4S . Its average mass is 514.844 Da and its monoisotopic mass is 514.405579 Da .


Physical And Chemical Properties Analysis

DLTDP is insoluble in water but soluble in inorganic solvents . It has a melting point of 40-42 °C (lit.) , a boiling point of 570.34°C (rough estimate) , and a density of 0.915 g/mL at 25 °C (lit.) . It also has a vapor pressure of 0.2 mm Hg (163 °C) and a refractive index of 1.5220 (estimate) .

Scientific Research Applications

Antioxidant and Sequestering Agent in Cosmetics

Dilauryl Thiodipropionate (DLTDP) is used in cosmetics primarily as an antioxidant and sequestering agent. It has been shown to be safe for use in cosmetic products at concentrations up to 1% (Dilauryl Thiodipropionate, 1992). Additionally, it is part of a group of dialkyl esters of thiodipropionic acid used in cosmetics, which have been deemed safe for non-irritating formulations (C. Diamante et al., 2010).

Enhancement of Antioxidant Effectiveness

DLTDP has been found to increase the antioxidant effectiveness of other substances, such as gossypol in polypropylene, especially when used in small concentrations (A. Mar’in et al., 1992). Its general antioxidant properties were observed in fish oil, although under certain conditions, it displayed prooxidant behavior (C. Karahadian & R. Lindsay, 1988).

Chromatographic Analysis

DLTDP has been determined using reverse phase high-performance liquid chromatography (RP-HPLC), which demonstrated a linear relationship between peak area values and its mass concentration (Wang Hong-chun, 2011). A gas-chromatographic method has also been described for the determination of DLTDP and its primary oxidation products (J. Sedlár et al., 1974).

Synergistic Effects in Various Applications

DLTDP has been observed to exhibit synergistic effects with other compounds in different applications. For example, it showed synergism with acridan derivatives in polypropylene (P. Carloni et al., 1994), and its combination with alkylated diphenylamine significantly enhanced the thermal-oxidation stability of certain fluids (Mianran Chao et al., 2014). Also, its combination with phenolic antioxidants showed a strong synergistic effect in the stabilization of acrylonitrile-butadiene-styrene (ABS) graft copolymers (Gongsheng Li et al., 2011).

Polymer Analysis

DLTDP has been used in the study of polymers. For instance, its incorporation into polyethylene allowed for the observation of specific patterns in polymer structures via autoradiography (J. D. Moyer & R. Ochs, 1963). It also played a role in the decomposition of hydroperoxides in polymers, providing insights into the reaction pathways and products of these processes (J. Chien & C. Boss, 1972).

Impact on Electrical Conduction and Thermal Oxidation

Studies have shown the influence of DLTDP on electrical conduction in low-density polyethylene (LDPE) and cross-linked polyethylene (XLPE), where it reduced conduction currents compared to XLPE without antioxidants (M. Goshowaki et al., 2007). Additionally, its effect on the thermal oxidation of LDPE was explored, revealing that it behaved as a pro-oxidant in some cases (A. J. Padrón et al., 1986).

Catabolism in Bacterial Systems

DLTDP was also studied in the context of bacterial catabolism, where its related compound, 3-mercaptopropionic acid, was investigated for its biotechnological synthesis applications (N. Bruland et al., 2009).

Jet Fuel Stabilization

DLTDP has been used in studying the stabilization of jet fuels, showing effects when combined with other additives like KF-1 (I. A. Golubeva et al., 1985).

Safety And Hazards

DLTDP is generally recognized as safe (GRAS) as a chemical preservative for use in foods . It is not classified as hazardous, but it is an eye irritant . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Solubility

Soluble in most organic solvents
Record name DILAURYL THIODIPROPIONATE
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Density

0.975 at 25 °C (solid 25 °C)
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
Record name Dilauryl thiodipropionate
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Product Name

Dilauryl thiodipropionate

Color/Form

White flakes

CAS RN

123-28-4, 31852-09-2
Record name Dilauryl thiodipropionate
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Melting Point

40 °C, 43 - 44 °C
Record name DILAURYL THIODIPROPIONATE
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Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,1-biphenyl-4,4'-zyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mono-di-nonylphenyl-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
514
Citations
I Camargo, B Hofko, A Graziani, V Grilli - Construction and Building …, 2023 - Elsevier
… Therefore, this paper evaluates the feasibility of using Dilauryl thiodipropionate (DLTDP) as a regeneration agent for RAP binders. This study considered two RAP binders (artificial and …
Number of citations: 1 www.sciencedirect.com
C Karahadian, RC Lindsay - Journal of the American Oil …, 1988 - Wiley Online Library
… Therefore, the purposes of this research were to determine the ability of dilauryl thiodipropionate (DLTDP) to degrade hydroperoxides in fish oil and to evaluate its ability to protect …
Number of citations: 22 aocs.onlinelibrary.wiley.com
C Diamante, M Zondlo Fiume… - … journal of toxicology, 2010 - journals.sagepub.com
… Dilauryl thiodipropionate. DLTDP has a molecular weight of 514.85 and a characteristic sweet ester odor, and it occurs as white crystalline flakes. It is soluble in most organic solvents …
Number of citations: 9 journals.sagepub.com
DT Pan, WC Yan, ZH Luo - Chemical Engineering Science, 2022 - Elsevier
Melt crystallization is a promising and widely used method for obtaining pure compounds. Nonetheless, separation of 3,3-dilauryl thiodipropionate (DLTP) has not yet been realized by …
Number of citations: 1 www.sciencedirect.com
M Chao, W Li, X Wang - Journal of Thermal Analysis and Calorimetry, 2014 - Springer
An oil-soluble additive alkylated diphenylamine (ADPA) was synthesized. The antioxidant activities of ADPA and dilauryl thiodipropionate (DLTDP) as well as their mixtures in PAO10 …
Number of citations: 14 link.springer.com
NN Kolesnikova, YA Shlyapnikov - Polymer Science USSR, 1987 - Elsevier
A study of the reaction between benzoyl peroxide and dilauryl thiodipropionate, proceeding in atactic polypropylene or in isooctane as its low-molar-mass model, revealed that at 50C …
Number of citations: 2 www.sciencedirect.com
M Huang, D Jiang - 化学通报, 2016 - ccspublishing.org.cn
… Interestingly, while the use of dilauryl thiodipropionate (DLTP) and distearyl thiodipropionate (DSTP) as antioxidants in polymer industry is well known [18] , the investigations of …
Number of citations: 0 www.ccspublishing.org.cn
WA Hoffman III, GA Baum - 1982 - inis.iaea.org
… Particularly suitable diesters are those having alkyl groups containing 18 carbon atoms namely distearyl thiodipropionate and 22 carbon atoms namely dilauryl thiodipropionate. …
Number of citations: 0 inis.iaea.org
MZF Catherine Diamante, WF Bergfeld - Int J Toxicol, 2010
Number of citations: 1
L Yan, J Zhenglin, Y Kai, W JInlu - Journal of Jinan University …, 1994 - europepmc.org
Studies are made on the application of Thiodipropionic Acid (TDPA) and Dilauryl Thiodipropionate (DLTP), as antioxidants for edible oil and fat. TDPA and DLTP are more effective in …
Number of citations: 1 europepmc.org

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